molecular formula C16H15FN2O5S2 B12211724 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211724
M. Wt: 398.4 g/mol
InChI Key: DEMYKCKHMKIWOH-QPEQYQDCSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a fluorobenzylidene group, and a thiazolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the fluorobenzylidene group and the thiazolidine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the tetrahydrothiophene ring, fluorobenzylidene group, and thiazolidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15FN2O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O5S2/c17-11-3-1-10(2-4-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-5-6-26(23,24)9-12/h1-4,7,12H,5-6,8-9H2,(H,18,20)/b13-7-

InChI Key

DEMYKCKHMKIWOH-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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